molecular formula C22H27FN2O4S B11349252 1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11349252
M. Wt: 434.5 g/mol
InChI Key: MKHDJWOSPONLBL-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a propan-2-yloxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the propan-2-yloxyphenyl group. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Amide bond formation: to attach the piperidine ring to the carboxamide group.

    Etherification reactions: to introduce the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted aromatic compounds: From electrophilic aromatic substitution reactions.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Inhibit specific biochemical pathways: Leading to therapeutic effects in disease models.

    Interact with cellular membranes: Altering membrane properties and signaling pathways.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared to other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Differing by the substitution of chlorine for fluorine.

    1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(ETHOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Differing by the substitution of ethoxy for propan-2-yloxy.

The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O4S/c1-16(2)29-20-9-7-19(8-10-20)24-22(26)17-11-13-25(14-12-17)30(27,28)15-18-5-3-4-6-21(18)23/h3-10,16-17H,11-15H2,1-2H3,(H,24,26)

InChI Key

MKHDJWOSPONLBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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